Potency Against Streptococcus pneumoniae: 8-Fold Lower MIC90 Than Ciprofloxacin
Gatifloxacin demonstrates substantially greater in vitro potency against Streptococcus pneumoniae compared to ciprofloxacin and levofloxacin. The MIC90 of gatifloxacin for S. pneumoniae isolates from respiratory specimens was 1 μg/mL, representing an 8-fold lower concentration than ciprofloxacin and a 2-fold lower concentration than levofloxacin [1]. This enhanced potency is attributed to the 8-methoxy substituent which improves DNA gyrase inhibition in Gram-positive organisms.
| Evidence Dimension | MIC90 against Streptococcus pneumoniae |
|---|---|
| Target Compound Data | 1 μg/mL |
| Comparator Or Baseline | Ciprofloxacin: 8 μg/mL; Levofloxacin: 2 μg/mL |
| Quantified Difference | 8-fold lower than ciprofloxacin; 2-fold lower than levofloxacin |
| Conditions | NCCLS agar dilution method; 108 respiratory isolates from Korean university hospitals |
Why This Matters
Lower MIC90 values indicate higher potency, enabling effective treatment at lower drug concentrations and potentially reducing the risk of resistance emergence in respiratory tract infections.
- [1] Yong D, Kim M, Kim S, Lee K, Chong Y, Lee YS. In Vitro Activities of Gatifloxacin against Bacteria isolated from Respiratory Specimens of Patients of University Hospitals in Korea. Infect Chemother. 2004;36(2):68-74. View Source
